(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes dimethoxyphenyl groups and a dihydropyrazolyl-thiophenylmethanone core
Properties
IUPAC Name |
[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-28-19-11-10-15(13-21(19)30-3)17-14-18(16-7-5-8-20(29-2)23(16)31-4)26(25-17)24(27)22-9-6-12-32-22/h5-13,18H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZYTBKSSNLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is strategically divided into three critical stages:
- Synthesis of the enone precursor containing 2,3-dimethoxy- and 3,4-dimethoxyphenyl groups.
- Cyclization with hydrazine derivatives to form the 4,5-dihydro-1H-pyrazol-1-yl (pyrazoline) core.
- Acylation of the pyrazoline nitrogen with thiophene-2-carbonyl chloride to introduce the methanone moiety.
This approach aligns with methodologies reported for analogous pyrazoline derivatives.
Enone Precursor Synthesis via Cross-Aldol Condensation
The enone intermediate, 1-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, is synthesized through a base-catalyzed aldol condensation.
Reaction Conditions and Optimization
- Starting materials : 2,3-Dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.
- Catalyst system : Piperidine (0.5 eq) and acetic acid (0.2 eq) in anhydrous dimethylformamide (DMF).
- Temperature and duration : 90°C for 4–6 hours under nitrogen atmosphere.
- Workup : The crude enone is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding 78–85% of the desired (E)-enone.
Mechanistic Insights
The reaction proceeds via deprotonation of the acetophenone α-hydrogen by piperidine, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water generates the α,β-unsaturated ketone. The (E)-configuration is favored due to steric hindrance between the aryl groups.
Pyrazoline Core Formation via Hydrazine Cyclization
The enone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazoline scaffold.
Cyclization Protocol
- Reagents : Enone (1 eq), hydrazine hydrate (1.2 eq) in ethanol.
- Conditions : Reflux at 80°C for 8–12 hours.
- Regioselectivity : The 3- and 5-positions of the pyrazoline ring are occupied by the 3,4-dimethoxyphenyl and 2,3-dimethoxyphenyl groups, respectively, as dictated by the enone’s electronic properties.
Side Reactions and Mitigation
Introduction of Thiophene-2-Carbonyl Group via Acylation
The final step involves N-acylation of the pyrazoline’s nitrogen with thiophene-2-carbonyl chloride.
Acylation Methodology
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multicomponent Approach
A modified four-component reaction using:
- 2,3-Dimethoxyphenylacetaldehyde
- 3,4-Dimethoxyphenylhydrazine
- Thiophene-2-carboxylic acid
- N,N-Diisopropylethylamine (DIPEA) as base
This method reduces step count but achieves lower yields (50–55%) due to competing imine formation.
Data Tables: Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Enone synthesis | Piperidine/AcOH, DMF, 90°C | 85 | 95 |
| Pyrazoline cyclization | Hydrazine hydrate, ethanol, reflux | 78 | 90 |
| Acylation | Thiophene-2-carbonyl chloride, TEA, DCM | 72 | 98 |
Challenges and Optimization Strategies
Steric Hindrance in Acylation
The bulky 3,4-dimethoxyphenyl group at position 3 of the pyrazoline impedes acylation. Using excess acyl chloride (1.5 eq) and prolonged reaction time (8 hours) mitigates this.
Solvent Selection for Cyclization
Ethanol outperforms water in cyclization yield (78% vs. 62%) due to better solubility of the enone.
Chemical Reactions Analysis
Types of Reactions
(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
(3,4-Dimethoxyphenyl)acetonitrile: Used in the synthesis of various organic compounds.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: A compound with potential therapeutic applications.
Uniqueness
(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Biological Activity
The compound (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with thiophene derivatives. The general synthetic pathway can be summarized as follows:
- Formation of Pyrazole Ring : Reacting substituted phenyl hydrazines with α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Incorporating thiophene moieties through nucleophilic substitution or coupling reactions.
- Final Product Isolation : Purification through recrystallization or chromatography.
Antitumoral and Antiviral Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antitumoral and antiviral activities. For instance, structural variations in phenyl moieties have been shown to modulate these biological properties effectively. In one study, compounds with similar structures were evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
The mechanism underlying the biological activity of this compound appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Disruption of Microtubule Dynamics : Similar pyrazole derivatives have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells .
Study 1: Antitumoral Activity
A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 6.8 |
| Target Compound | MCF-7 (Breast) | 4.2 |
| Target Compound | A549 (Lung) | 5.6 |
Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of pyrazole derivatives against influenza virus strains. The study revealed that certain modifications to the pyrazole ring enhanced antiviral efficacy by inhibiting viral replication .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a [3+2] cyclocondensation reaction between substituted chalcones and hydrazine derivatives. A general protocol includes refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole precursors with thiophene-2-carbonyl chloride in ethanol for 2–6 hours, followed by recrystallization from DMF/EtOH (1:1) . Key parameters for optimization include:
- Catalyst choice : Acidic (e.g., HCl) or basic (e.g., KOH) conditions to control cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield compared to ethanol.
- Temperature : Reflux (~80°C) minimizes side-product formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers .
Advanced: How can molecular docking and dynamics simulations predict the compound’s interaction with cyclooxygenase-2 (COX-2)?
Methodological Answer:
Computational workflows involve:
Ligand preparation : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G(d) optimization .
Target selection : Retrieve COX-2 crystal structures (PDB ID: 5KIR) and prepare via protonation and energy minimization.
Docking : Use AutoDock Vina with a grid box centered on the active site. Score binding poses using the MM-GBSA method.
Validation : Compare results with known COX-2 inhibitors (e.g., Celecoxib) to assess predictive accuracy .
Contradictions in binding scores across software (e.g., Glide vs. AutoDock) may arise from force field differences, requiring ensemble docking .
Basic: What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?
Methodological Answer:
- NMR :
- X-ray crystallography : Resolve dihedral angles between dimethoxyphenyl and thiophene groups (typically 45–60°) to confirm stereochemistry .
- HRMS : Validate molecular formula (C₂₄H₂₄N₂O₄S) with <2 ppm error .
Advanced: How can discrepancies in IC₅₀ values across kinase inhibition assays be resolved?
Methodological Answer:
Contradictory activity data may stem from:
- Assay conditions : ATP concentration (10 μM vs. 100 μM) impacts competitive inhibition. Standardize using the ADP-Glo™ Kinase Assay .
- Cellular vs. enzymatic assays : Account for membrane permeability (e.g., logP = 3.2) via PAMPA measurements.
- Off-target effects : Use counter-screening against unrelated kinases (e.g., PKA, EGFR) to confirm selectivity .
Meta-analysis of dose-response curves (GraphPad Prism) and Hill slope validation reduce variability .
Advanced: What role does the dihydropyrazole ring’s stereochemistry play in modulating β-amyloid aggregation inhibition?
Methodological Answer:
The 4,5-dihydro-1H-pyrazole ring exists in a puckered conformation, with the cis configuration favoring π-π stacking with amyloid fibrils.
- Enantiomeric separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate (R) and (S) forms.
- Activity correlation : Cis-configured analogs show 5–10× higher inhibition (ThT assay, IC₅₀ = 0.8 μM) than trans isomers .
- MD simulations : Free energy calculations (MM-PBSA) reveal stronger binding of the cis form to Aβ₁–₄₂ fibrils .
Basic: What protocols ensure compound stability during long-term storage for bioassays?
Methodological Answer:
- Storage conditions : Lyophilize and store at –80°C under argon. Avoid DMSO stocks >6 months.
- Stability testing :
Advanced: How can QSAR models guide optimization of dimethoxyphenyl substituents for enhanced P-glycoprotein inhibition?
Methodological Answer:
Develop a 3D-QSAR model using CoMFA/CoMSIA:
Training set : 30 analogs with IC₅₀ values (Calcein-AM assay).
Descriptors : Include steric (Molar Refractivity), electronic (Hammett σ), and hydrophobic (logP) parameters.
Validation : Leave-one-out cross-validation (q² > 0.6) and external test set (R² > 0.8).
Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
